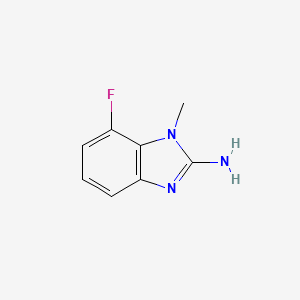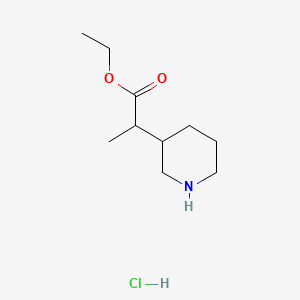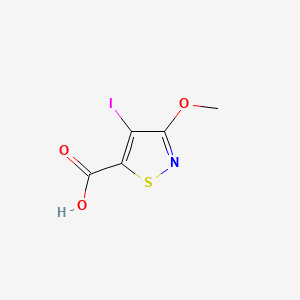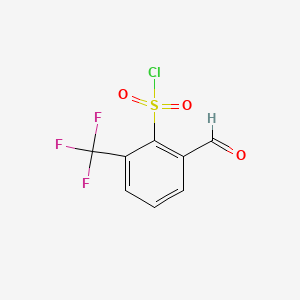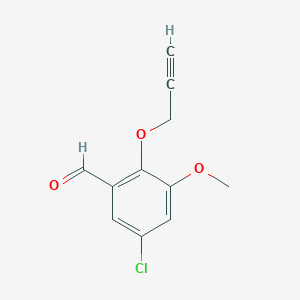
5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C11H9ClO3 It is a derivative of benzaldehyde, featuring a chloro, methoxy, and prop-2-yn-1-yloxy substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxy-3-methoxybenzaldehyde.
Alkylation Reaction: The hydroxyl group is alkylated using propargyl bromide in the presence of a base such as potassium carbonate. This reaction forms the prop-2-yn-1-yloxy group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a building block for designing biological probes to study enzyme activities and protein interactions.
Medicine:
Drug Development: The unique substituents on the benzene ring make it a valuable scaffold for developing new drugs with potential therapeutic effects.
Industry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and methoxy groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-Chloro-2-methoxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but without the chloro substituent, affecting its reactivity and applications.
5-Chloro-3-methoxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, limiting its use in certain synthetic applications.
Uniqueness:
- The presence of the prop-2-yn-1-yloxy group in 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde provides unique reactivity, allowing for diverse chemical transformations.
- The combination of chloro, methoxy, and prop-2-yn-1-yloxy groups enhances its potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H9ClO3 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
5-chloro-3-methoxy-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H9ClO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h1,5-7H,4H2,2H3 |
Clé InChI |
VMMIUHKCACAKIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCC#C)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


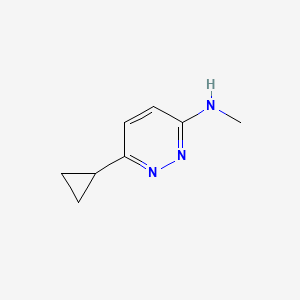
![3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride](/img/structure/B13457299.png)
![methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B13457308.png)


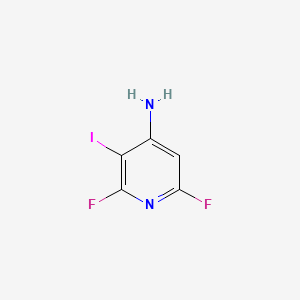

![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
